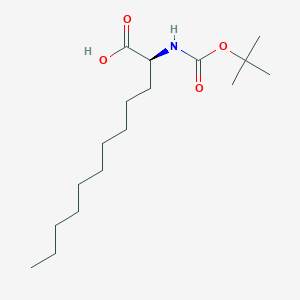

(2S)-2-(Boc-amino)dodecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-(Boc-amino)dodecanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and ease of handling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Boc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like ethanol or tetrahydrofuran (THF) under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, H-BEA zeolite can be used as a catalyst in a continuous flow reactor to achieve high yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-(Boc-amino)dodecanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Deprotection: TFA, HCl, or other strong acids.

Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.

Major Products:

Deprotection: Yields the free amino acid.

Substitution: Produces amides or other substituted derivatives.

Oxidation and Reduction: Results in oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Peptide Synthesis

- The compound serves as a protected amino acid building block in peptide synthesis. The Boc group allows for selective modification of amino acids without affecting other functional groups, which is crucial for creating complex biomolecules.

- Case Study : In a study on lipopeptides, Boc-12-aminododecanoic acid was utilized to synthesize various peptides, demonstrating its effectiveness in generating diverse peptide libraries for drug discovery .

-

Drug Development

- Its unique structure aids in the design of pharmaceuticals that require specific interactions with biological targets, enhancing efficacy and reducing side effects.

- Data Table: Drug Development Applications

Application Area Example Compound Outcome GLP-1 Receptor Agonists MEDI7219 Improved potency and stability Cancer Therapeutics Bioconjugated agents Enhanced targeting and delivery

-

Bioconjugation

- The compound is employed in bioconjugation processes to attach drugs or imaging agents to proteins. This enhances the delivery and targeting of therapeutic agents, particularly in cancer treatment.

- Example : A study demonstrated that lipidation of peptides with dodecanoic acid improved their pharmacokinetic properties, making them more effective in vivo .

-

Material Science

- (2S)-2-(Boc-amino)dodecanoic acid is used in creating functionalized polymers, which find applications in coatings and drug delivery systems. Its ability to modify polymer properties makes it valuable for tailored applications.

- Data Table: Material Science Applications

Application Type Specific Use Benefits Coatings Functionalized surfaces Enhanced durability and performance Drug Delivery Systems Controlled release Improved bioavailability

-

Biochemistry

- The compound plays a role in studying lipid interactions and membrane dynamics, contributing to a better understanding of cellular processes.

- Research Findings : Studies have shown that this compound can influence membrane fluidity and protein interactions, aiding in the development of biotechnological applications .

Wirkmechanismus

The mechanism of action of (2S)-2-(Boc-amino)dodecanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Vergleich Mit ähnlichen Verbindungen

- (2S)-2-(Boc-amino)hexanoic acid

- (2S)-2-(Boc-amino)octanoic acid

- (2S)-2-(Boc-amino)decanoic acid

Comparison:

- Chain Length: (2S)-2-(Boc-amino)dodecanoic acid has a longer carbon chain compared to its similar compounds, which can influence its solubility and reactivity.

- Stability: The presence of the Boc group provides stability to the amino functionality, making it suitable for various synthetic applications.

- Uniqueness: Its specific chain length and Boc protection make it a valuable intermediate in the synthesis of longer-chain peptides and other complex molecules .

Biologische Aktivität

(2S)-2-(Boc-amino)dodecanoic acid, a derivative of dodecanoic acid, features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety. This compound is of interest in various biological contexts, particularly in drug development and as a building block in peptide synthesis. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C17H33NO4

- Molecular Weight : 315.45 g/mol

- IUPAC Name : (2S)-2-((tert-butoxycarbonyl)amino)dodecanoic acid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its cytotoxic effects against cancer cell lines and its role in modulating biological pathways.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, derivatives containing amino acids have shown enhanced cytotoxic activity compared to their parent compounds. A notable finding is that certain amino acid conjugates were found to be more than 30 times more cytotoxic towards A549 lung adenocarcinoma cells than the parent compound batracylin .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to the accumulation of DNA breaks and subsequently triggers apoptosis in cancer cells .

- Cell Cycle Arrest : Compounds related to this compound have been shown to induce G2 phase arrest in the cell cycle, leading to premature senescence or abnormal mitosis .

- Protein Expression Modulation : The expression levels of proteins involved in cell proliferation, such as Aurora B and cyclin B1, are significantly reduced following treatment with these compounds, indicating a disruption in normal cell cycle progression .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZABHIWVVZRYJI-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.